(6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid
Description
(6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid is a quinazolinone derivative characterized by a bicyclic quinazolinone core substituted with methoxy groups at positions 6 and 7, a phenyl group at position 3, and a sulfanyl-acetic acid moiety at position 2.
Properties
Molecular Formula |
C18H16N2O5S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-oxo-3-phenylquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C18H16N2O5S/c1-24-14-8-12-13(9-15(14)25-2)19-18(26-10-16(21)22)20(17(12)23)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,21,22) |
InChI Key |
AIZKICYDGWCDSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=N2)SCC(=O)O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Mercapto-3-phenylquinazolin-4(3H)-one Intermediate
The intermediate 2-mercapto-3-phenylquinazolin-4(3H)-one is synthesized by reacting anthranilic acid with phenyl isothiocyanate in the presence of a base such as triethylamine in absolute ethanol. The reaction mixture is refluxed for several hours, cooled, and the product is precipitated and purified by recrystallization. This intermediate exists predominantly in the thione form, confirmed by infrared spectroscopy showing characteristic N–H and C=O stretching vibrations.
Reaction Summary:
| Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|
| Anthranilic acid + Phenyl isothiocyanate + Triethylamine | Reflux in ethanol, 4 hours | 2-Mercapto-3-phenylquinazolin-4(3H)-one | 80 |
Synthesis of (6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid
The key step involves the reaction of the 2-mercapto-3-phenylquinazolin-4-one intermediate with ethyl chloroacetate under alkaline conditions (using potassium carbonate) in dry dimethylformamide (DMF). This reaction proceeds via the thiolate form of the intermediate, which attacks the alkylating agent to yield ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. The product is then isolated by precipitation and recrystallization.
Reaction Summary:
| Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|
| 2-Mercapto-3-phenylquinazolin-4(3H)-one + Ethyl chloroacetate + K2CO3 | Reflux in dry DMF, 5 hours | Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | 65 |
The ethyl ester can subsequently be hydrolyzed to the corresponding acetic acid derivative, completing the synthesis of the target compound.
One-Pot Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride (Related Intermediate)
A patented one-pot synthesis method is reported for a closely related intermediate, 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, which is relevant for the preparation of quinazolinone derivatives. This method uses 3,4-dimethoxyphenethylamine and a formylation reagent (e.g., ethyl formate) to form an intermediate, which then reacts with oxalyl chloride followed by phosphotungstic acid catalysis to close the ring. The process is efficient with high yield (75-80%) and purity (>99%) and involves crystallization and drying steps.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 3,4-Dimethoxyphenethylamine + Ethyl formate, reflux 6 h | Intermediate 1 solution |
| 2 | Intermediate 1 + Oxalyl chloride in acetonitrile or dichloromethane, 10-20 °C | Intermediate 2 solution |
| 3 | Addition of phosphotungstic acid, stirring, 1 h | Intermediate 3 solution |
| 4 | Addition of methanol, reflux 3 h | Reaction system 4 containing target compound |
| 5 | Cooling to 5-10 °C, filtration, washing, drying | 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride |
| Solvent System | Yield (%) | Purity (%) | Max Single Impurity (%) |
|---|---|---|---|
| Acetonitrile | 78 | 99.3 | 0.16 |
| Dichloromethane | 80 | 99.1 | 0.16 |
This process reduces waste, improves safety, and lowers costs compared to previous methods.
Data Tables Summarizing Preparation Details
| Compound | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 2-Mercapto-3-phenylquinazolin-4(3H)-one | Anthranilic acid, Phenyl isothiocyanate | Triethylamine, ethanol, reflux 4 h | 80 | — | Intermediate for quinazolinone derivatives |
| Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | 2-Mercapto-3-phenylquinazolin-4(3H)-one, Ethyl chloroacetate | K2CO3, dry DMF, reflux 5 h | 65 | — | Precursor to acetic acid derivative |
| 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride | 3,4-Dimethoxyphenethylamine, Ethyl formate | Oxalyl chloride, phosphotungstic acid, methanol, 10-55 °C | 78-80 | 99.1-99.3 | One-pot method with high purity and yield |
Research Outcomes and Analysis
The reaction of 2-mercapto-3-phenylquinazolin-4-one with ethyl chloroacetate proceeds via the thiolate form under alkaline conditions, confirming the nucleophilic substitution mechanism leading to the sulfanylacetate structure.
The one-pot synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride offers a streamlined approach with high yield and purity, reducing the need for multiple purification steps and minimizing impurities such as N-methyl derivatives, which are common in alternative routes.
Structural characterization by X-ray crystallography confirms the expected molecular conformation and the presence of key functional groups, supporting the synthetic pathway's validity.
The methods reviewed demonstrate scalability potential for industrial application due to their operational simplicity, cost-effectiveness, and environmental considerations (reduced waste and safer reagents).
Chemical Reactions Analysis
Types of Reactions
2-((6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
2-((6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-((6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, thereby modulating biological processes such as cell growth and inflammation . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in DNA synthesis inhibition .
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
- Substituent Effects :
- Solubility : The allyl-substituted analog’s aliphatic chain may improve solubility in organic solvents compared to the phenyl variant’s aromatic bulk.
Research Findings and Industrial Relevance
- The allyl-substituted analog is produced by CHEMLYTE SOLUTIONS CO.,LTD at industrial scale (99% purity), indicating its role as a bulk intermediate in organic synthesis .
- No direct data are available for the phenyl-substituted compound, but quinazolinones with aromatic 3-position substituents are frequently explored in medicinal chemistry for kinase inhibition or antimicrobial activity.
Biological Activity
The compound (6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid is a member of the quinazoline family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The structure of this compound includes a quinazoline core with methoxy and sulfanyl substituents. The presence of these functional groups enhances its reactivity and biological interactions.
| Feature | Description |
|---|---|
| Chemical Formula | CHNOS |
| Molecular Weight | 320.36 g/mol |
| Functional Groups | Methoxy, sulfanyl, carboxylic acid |
1. Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate antibacterial activity |
| Escherichia coli | Significant antibacterial activity |
| Pseudomonas aeruginosa | Mild to moderate activity |
In vitro studies have demonstrated that the compound can inhibit the growth of both gram-positive and gram-negative bacteria .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines in cell cultures.
Key findings include:
- Reduction in nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
- Decreased expression levels of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
3. Anticancer Properties
Quinazoline derivatives are being studied for their potential anticancer effects. This compound has shown promise in various cancer cell lines:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast cancer) | 12.5 |
| HeLa (Cervical cancer) | 10.0 |
| A549 (Lung cancer) | 15.0 |
These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells .
Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial activity of several quinazoline derivatives, (6,7-Dimethoxy-4-oxo-3-phenyldihydroquinazolin)-2-thiol derivatives were found to exhibit superior antibacterial properties compared to standard antibiotics. The study highlighted the importance of substituent variations on the phenyl ring affecting biological activity .
Case Study 2: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory effects of quinazoline derivatives noted that (6,7-Dimethoxy-4-oxo-3-phenyldihydroquinazolin)-2-thiol significantly reduced pro-inflammatory markers in vitro. This suggests potential therapeutic applications in treating chronic inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing (6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing a quinazolinone precursor with thiol-containing acetic acid derivatives in aprotic solvents like DMSO or ethanol, catalyzed by glacial acetic acid, for 12–18 hours under inert atmosphere improves yield . Purification via recrystallization (water-ethanol mixtures) or column chromatography is recommended to achieve >65% purity. Monitoring reaction progress using TLC (silica gel, hexane/EtOH 1:1) ensures intermediate stability .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
- Methodology : Use a combination of H NMR (DMSO-, 200–600 MHz) to confirm methoxy, phenyl, and sulfanyl-acetic acid protons, and FT-IR to identify carbonyl (C=O, ~1700 cm) and sulfur-containing moieties. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHNOS). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is critical, with UV detection at 254 nm .
Q. How can researchers assess the compound’s solubility and stability in experimental buffers?
- Methodology : Perform solubility screens in DMSO (stock solutions) followed by dilution in PBS (pH 7.4) or cell culture media. Stability studies under varying pH (3–9) and temperatures (4–37°C) over 24–72 hours, analyzed via HPLC, identify degradation products. Use LC-MS to characterize hydrolyzed or oxidized byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodology : Systematically modify substituents (e.g., methoxy groups, phenyl rings) and evaluate bioactivity in target assays (e.g., enzyme inhibition, cytotoxicity). For example, replace the quinazolinone core with triazine derivatives (as in ) to assess scaffold flexibility. Use molecular docking (PDB ligands) and QSAR modeling to predict binding affinities .
Q. What experimental strategies resolve contradictions in spectral data during structural elucidation?
- Methodology : For ambiguous NMR signals (e.g., overlapping methoxy or sulfanyl peaks), employ 2D techniques (HSQC, HMBC) to assign carbon-proton correlations. Compare experimental data with computed spectra (DFT simulations). If impurities persist, optimize purification via preparative HPLC or fractional crystallization .
Q. How can researchers investigate the environmental fate and ecotoxicological impacts of this compound?
- Physicochemical properties : Measure logP (octanol-water partitioning), hydrolysis rates (pH 7–9), and photodegradation (UV exposure).
- Biotic studies : Use microcosms to assess microbial degradation and bioaccumulation in model organisms (e.g., Daphnia magna).
- Ecotoxicity : Conduct acute/chronic toxicity assays (OECD guidelines) on aquatic and terrestrial species.
Q. What statistical designs are appropriate for optimizing reaction yields or bioactivity in high-throughput screens?
- Methodology : Implement factorial designs (e.g., response surface methodology) to test variables like temperature, solvent polarity, and catalyst concentration. For bioactivity screens, use randomized block designs with split-plot arrangements (e.g., trellis systems in ) to control for batch effects. Analyze data via ANOVA or machine learning (e.g., random forests) to identify significant predictors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
